Pentane-1,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

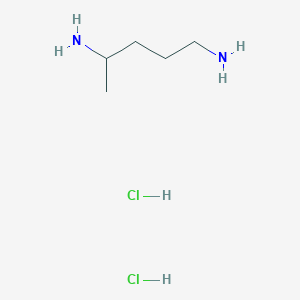

Pentane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H14N22HClThis compound is typically found in a white crystalline powder form and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentane-1,4-diamine dihydrochloride can be synthesized through the reaction of pentane-1,4-diamine with hydrochloric acid. The reaction typically involves dissolving pentane-1,4-diamine in a mixture of concentrated hydrochloric acid and water, followed by the addition of stannous chloride to purify the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Pentane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .

Applications De Recherche Scientifique

Biochemical Applications

1.1 Cell Culture and Analysis

Pentane-1,4-diamine dihydrochloride is utilized as a non-ionic organic buffering agent in cell culture environments. It maintains a stable pH range of 6-8.5, which is crucial for optimal cell growth and function. The compound's buffering capacity helps to stabilize the pH during metabolic processes in cell cultures .

1.2 Molecular Biology

In molecular biology, this compound serves as a reagent in various applications such as:

- Nucleic Acid Gel Electrophoresis : It aids in the preparation of gel matrices for separating DNA or RNA fragments.

- PCR (Polymerase Chain Reaction) : The compound is used to enhance the efficiency of amplification reactions by stabilizing the reaction environment .

Pharmaceutical Applications

2.1 Drug Development

this compound has been investigated for its role in synthesizing pharmaceutical compounds. For instance, it is involved in the synthesis of polyamines that play critical roles in cellular functions and can influence cell growth and differentiation. Its derivatives have shown potential as therapeutic agents against various diseases, including cancer .

2.2 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Material Science Applications

3.1 Polymer Production

this compound is a key intermediate in producing polyamides and other polymeric materials. Its ability to form cross-links enhances the mechanical properties of polymers, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with improved adhesion properties and durability. This is particularly valuable in industries where strong bonding agents are essential .

Case Study 1: Use in Cell Culture

A study conducted on the effects of this compound on mammalian cell lines showed that its presence significantly improved cell viability and proliferation rates compared to control groups without the compound. The buffering action was crucial in maintaining physiological pH levels throughout the experiment.

| Parameter | Control Group | Pentane-1,4-diamine Group |

|---|---|---|

| Cell Viability (%) | 75 | 92 |

| Proliferation Rate | 0.5 x 10^6 | 0.8 x 10^6 |

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

| Concentration (mg/mL) | Staphylococcus aureus (CFU/mL) | Escherichia coli (CFU/mL) |

|---|---|---|

| 0 | 1000 | 1200 |

| 5 | 300 | 400 |

| 10 | 50 | 100 |

Mécanisme D'action

The mechanism of action of pentane-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as a carbonic anhydrase inhibitor, affecting the enzyme’s activity in different biological processes. This inhibition can lead to various physiological effects, including changes in pH regulation and ion transport .

Comparaison Avec Des Composés Similaires

Similar Compounds

Putrescine (butane-1,4-diamine): Another naturally occurring polyamine with similar chemical properties.

Cadaverine (pentane-1,5-diamine): A closely related compound with one additional carbon atom in the chain.

Uniqueness

Pentane-1,4-diamine dihydrochloride is unique due to its specific structure and reactivity. Its ability to form stable dihydrochloride salts makes it particularly useful in various chemical and biological applications. Additionally, its specific interactions with molecular targets, such as carbonic anhydrase, highlight its potential in medicinal chemistry .

Activité Biologique

Pentane-1,4-diamine dihydrochloride (also known as 1,4-diaminopentane dihydrochloride) is a chemical compound with the molecular formula C5H14N2·2HCl. It is primarily recognized for its role in biological systems, particularly in the biosynthesis of polyamines such as cadaverine. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and comparative analyses.

Overview of Biological Activity

This compound is involved in several biological processes:

- Biosynthesis of Cadaverine : This compound serves as a precursor in the biosynthesis of cadaverine, a polyamine that plays a crucial role in cell growth and differentiation .

- Cellular Effects : It influences various cellular functions including cell division, growth regulation, and senescence processes in plants. Specifically, it has been shown to enhance fruit development and yield.

- Enzyme Interactions : this compound can interact with enzymes and proteins, potentially altering their activity and influencing metabolic pathways .

The biological activity of this compound can be attributed to its biochemical properties:

- Molecular Mechanism : At the molecular level, this compound can bind to biomolecules and modulate enzyme activity. It may also affect gene expression through various signaling pathways.

- Environmental Stability : The compound exhibits stability at room temperature, which is beneficial for laboratory and industrial applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C5H14N2·2HCl | Precursor for cadaverine; promotes cell growth |

| Putrescine (Butane-1,4-diamine) | C4H12N2 | Involved in cellular functions; less potent than cadaverine |

| Cadaverine (Pentane-1,5-diamine) | C5H14N2 | Similar functions but with different chain length |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antifungal Activity : Research indicates that analogues of diamines like pentane-1,4-diamine exhibit antifungal properties. A study synthesized various putrescine analogues for testing against plant-pathogenic fungi, revealing that specific derivatives showed selective toxicity towards fungi while being non-toxic to plants .

- Polyamine Pathways : The role of polyamines in plant biology has been extensively studied. Inhibition of specific pathways related to putrescine biosynthesis has been shown to selectively target fungal pathogens without harming plant systems .

- Metabolic Pathways : The interaction of this compound with enzymes such as human diamine oxidase has been documented. This interaction suggests potential therapeutic applications in modulating polyamine levels within biological systems .

Propriétés

IUPAC Name |

pentane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMTJLUASICTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.